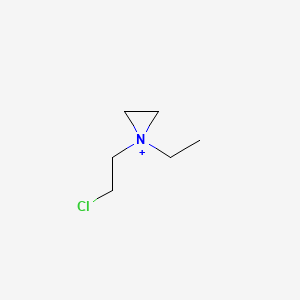

Aziridinium, 1-(2-chloroethyl)-1-ethyl-

Description

Contextualization within Reactive Organic Intermediates

Aziridinium (B1262131) ions are a classic example of reactive organic intermediates, which are short-lived, high-energy molecules that occur during the transformation of reactants to products in a chemical reaction. Their high reactivity stems primarily from the significant ring strain inherent in the three-membered aziridine (B145994) ring. researchgate.netmdpi.com The bond angles in such a ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.

The formation of the quaternary aziridinium ion further activates the ring compared to a neutral (nonactivated) aziridine. mdpi.com This activation dramatically increases the ring strain and enhances the electrophilicity of the ring carbons, making them highly susceptible to attack by nucleophiles. vulcanchem.com This process, known as ring-opening, is the dominant reaction pathway for aziridinium ions and allows for the introduction of a wide variety of functional groups. mdpi.com Consequently, these ions are not typically isolated but are generated in situ to participate in subsequent synthetic steps. Their transient nature and high reactivity place them alongside other important intermediates in organic chemistry, such as carbocations, carbanions, and free radicals.

Overview of Aziridinium Ion Significance in Fundamental Chemical Research

In fundamental chemical research, aziridinium ions are of considerable interest for several reasons. They serve as pivotal intermediates in the synthesis of a diverse array of nitrogen-containing molecules. mdpi.com The study of their formation and reaction provides deep insights into reaction mechanisms, stereochemistry, and the influence of electronic and steric effects on chemical reactivity.

Research has focused on several key areas:

Mechanistic Studies: The formation of aziridinium ions via intramolecular cyclization (an SNi-type reaction) and their subsequent ring-opening by nucleophiles (typically an SN2-type reaction) are cornerstone examples used to study fundamental reaction kinetics and stereochemical outcomes. researchgate.net

Synthetic Applications: Aziridinium ions are versatile precursors for synthesizing complex amines, amino alcohols, and other N-heterocycles. nih.gov The predictable, yet often highly regioselective and stereoselective, nature of their ring-opening reactions makes them powerful tools in asymmetric synthesis. mdpi.com

Bioorganic Chemistry: The aziridinium ion is the key reactive species generated from nitrogen mustards, a class of compounds known for their biological alkylating properties. mdpi.com The ability of the aziridinium ion to alkylate nucleophilic sites on biomolecules, such as DNA bases, is the basis of the cytotoxic action of these compounds and has been a subject of extensive research.

Scope of Academic Inquiry into Aziridinium, 1-(2-chloroethyl)-1-ethyl-

Academic inquiry into Aziridinium, 1-(2-chloroethyl)-1-ethyl- focuses on its role as a potent alkylating agent, formed as a transient intermediate from its stable precursor, N,N-diethyl-2-chloroethylamine (also known as 2-(diethylamino)ethyl chloride). nih.gov The research scope encompasses its formation kinetics, stability, and reactivity towards nucleophiles.

The primary mechanism of formation is a well-documented intramolecular nucleophilic substitution, where the nitrogen atom of the precursor attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclic aziridinium ion. researchgate.net This cyclization is a key activation step.

Kinetic studies on analogous systems show that the half-life of such aziridinium ions in aqueous media can range from minutes to hours, depending on factors like pH and the presence of other nucleophiles. vulcanchem.comresearchgate.net The reactivity of Aziridinium, 1-(2-chloroethyl)-1-ethyl- is characterized by the electrophilicity of the carbon atoms in the strained ring. Nucleophiles readily attack these carbons, leading to a ring-opening reaction that results in the covalent attachment (alkylation) of the diethylaminoethyl group to the nucleophile. vulcanchem.com Research in this area often involves trapping the highly reactive ion with various nucleophiles and analyzing the resulting products to understand the regioselectivity and stereochemistry of the ring-opening process. researchgate.net

| Adduct | m/z | Predicted Collision Cross-Section (Ų) |

|---|---|---|

| [M+H]⁺ | 135.08093 | 122.2 |

| [M+Na]⁺ | 157.06287 | 138.0 |

| [M+NH₄]⁺ | 152.10747 | 134.6 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63918-54-7 |

|---|---|

Molecular Formula |

C6H13ClN+ |

Molecular Weight |

134.63 g/mol |

IUPAC Name |

1-(2-chloroethyl)-1-ethylaziridin-1-ium |

InChI |

InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |

InChI Key |

DSRFMKWOQKHUAB-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CC1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for Aziridinium, 1 2 Chloroethyl 1 Ethyl

Precursor Compounds and Formation Pathways

The choice of precursor is fundamental to the synthetic strategy for forming the 1-(2-chloroethyl)-1-ethyl-aziridinium cation. Common pathways involve intramolecular reactions of linear amines containing a suitable leaving group or the direct alkylation of a pre-formed aziridine (B145994).

The intramolecular cyclization of β-haloethylamines represents a classical and direct route to aziridinium (B1262131) ions. This pathway is characteristic of nitrogen mustards, which undergo spontaneous cyclization to form highly electrophilic aziridinium intermediates. In the context of synthesizing 1-(2-chloroethyl)-1-ethyl-aziridinium, the direct precursor is N,N-diethyl-2-chloroethylamine or a related β-haloethylamine.

The mechanism involves the nucleophilic attack of the tertiary amine nitrogen atom on the carbon atom bearing the halogen (a leaving group), resulting in the displacement of the halide ion and the formation of the cyclic aziridinium cation. researchgate.net This reaction is an example of an anchimerically assisted substitution. The rate of this cyclization can be significantly influenced by the substituents on the nitrogen and the carbon chain, a phenomenon sometimes explained by the Thorpe-Ingold effect, which suggests that geminal substitution can accelerate ring-closure reactions. researchgate.net Studies on anticancer N-phenyl-N'-(2-chloroethyl)ureas have shown that they undergo intramolecular cyclization to form active cyclic derivatives, highlighting this as a key activation pathway. nih.gov

Table 1: Precursors for Intramolecular Cyclization

| Precursor Compound | Resulting Ion | Key Feature |

|---|---|---|

| N,N-diethyl-2-chloroethylamine | 1,1-diethylaziridinium | Model for aziridinium formation from a nitrogen mustard. researchgate.net |

Another versatile method for generating aziridinium ions proceeds through β-amino alcohols. This approach, often referred to as the Wenker synthesis or a variation thereof, involves a two-step process. organic-chemistry.org First, the hydroxyl group of the β-amino alcohol is converted into a better leaving group. This can be achieved by reaction with reagents such as thionyl chloride or chlorosulfonic acid. organic-chemistry.orgchemicalbook.com

For the target compound, a suitable precursor would be a derivative of 2-(diethylamino)ethanol. Once the hydroxyl group is transformed (e.g., into a chlorosulfonate or simply a chloride), the molecule is treated with a base. The base facilitates the deprotonation of the amine (if it is secondary) or, in the case of a tertiary amine that has been activated, promotes the intramolecular nucleophilic substitution to form the aziridinium ring. organic-chemistry.org This method is advantageous as β-amino alcohols are often readily available from the ring-opening of epoxides or from the reduction of amino acids. mdpi.com

Table 2: Wenker Synthesis and Related Methods

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Amino alcohols | 1. Tosylation 2. KOH or K₂CO₃ | N-tosyl aziridines | organic-chemistry.org |

| 2-pyrrolidin-1-ylethanol | Thionyl chloride | 1-(2-Chloroethyl)pyrrolidine | chemicalbook.com |

This synthetic route involves the direct alkylation of a pre-existing aziridine derivative. To form the 1-(2-chloroethyl)-1-ethyl-aziridinium cation, one could theoretically start with 1-ethylaziridine (B91020) and react it with a 2-chloroethylating agent. However, a more common approach in the literature for related compounds involves the reaction of unsubstituted aziridine with dihaloalkanes. For instance, N-(2-chloroethyl)aziridine can be synthesized by reacting aziridine with an excess of 1,2-dichloroethane (B1671644) in the presence of an acid acceptor. google.com

The formation of the quaternary aziridinium salt is achieved by treating a tertiary aziridine with a suitable electrophile. mdpi.com The nitrogen atom of the aziridine ring acts as a nucleophile, attacking the electrophilic agent to form a quaternary ammonium (B1175870) salt, which in this case is the aziridinium ion. This method's success depends on controlling the reactivity to prevent polymerization of the aziridine, which is a common side reaction. google.com

Catalytic Approaches to Aziridinium Ion Formation

Catalysis can play a crucial role in the formation of aziridinium ions, often providing milder reaction conditions and improved selectivity. Both electrophilic and base-promoted catalytic systems have been developed.

Electrophilic catalysts, particularly silver(I) salts, are highly effective in promoting the formation of aziridinium ions from β-haloethylamine precursors. researchgate.net Silver ions have a strong affinity for halides (halophilicity) and act as halide abstractors. nih.gov When a silver salt such as silver perchlorate (B79767) (AgClO₄) or silver tetrafluoroborate (B81430) (AgBF₄) is added to a solution of a β-chloroethylamine, the silver cation coordinates to the chlorine atom, facilitating its departure as a silver chloride (AgCl) precipitate. researchgate.net

This abstraction of the halide generates a transient carbocation or, more accurately, significantly enhances the electrophilicity of the β-carbon, which promotes rapid intramolecular cyclization by the neighboring nitrogen atom to form the aziridinium ion. researchgate.net This method has been successfully used to synthesize and isolate strained bicyclic aziridinium ions, which are otherwise transient intermediates. researchgate.netrsc.org Silver-catalyzed aziridination reactions have also been developed for more complex systems, such as the chemo-, regio-, and stereoselective aziridination of dienes. acs.org

Table 3: Silver Ion-Catalyzed Aziridinium Formation

| Precursor | Catalyst/Reagent | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2-chloroethyl diethylamine | AgClO₄ or AgBF₄ | 1,1-diethylaziridinium ion | Facilitates halide abstraction to promote cyclization. | researchgate.net |

Base-promoted or base-mediated cyclization is a cornerstone of aziridine and aziridinium ion synthesis, particularly when starting from precursors like β-amino esters or activated β-amino alcohols. organic-chemistry.orgdigitellinc.com In these syntheses, the base's role is to facilitate the crucial ring-closing step. For example, in the synthesis of N-tosyl aziridines from 2-amino alcohols, a base like potassium hydroxide (B78521) is used to effect an in situ cyclization immediately following the tosylation of the hydroxyl group. organic-chemistry.org

The base abstracts a proton from the hydroxyl or sulfonylamino group, creating a more potent nucleophile that then displaces a leaving group at the adjacent carbon. While this method is more commonly described for the synthesis of neutral aziridines, the principle can be extended to systems where the resulting aziridine is subsequently quaternized or where the cyclization directly leads to a charged species. Base-mediated ring-opening of activated aziridines is also a well-established reaction, often serving as a prelude to further intramolecular cyclizations. mdpi.comresearchgate.net

Halide Abstraction Techniques

The formation of aziridinium ions through halide abstraction is a direct and effective method that relies on the removal of a halide ion from a precursor molecule, typically a β-haloamine, to facilitate intramolecular cyclization. This technique is particularly useful for generating and isolating aziridinium salts, allowing for the study of their structure and reactivity.

In the synthesis of related aziridinium ions, such as the bicyclic aziridinium ions derived from 3-chloropiperidines, halide abstraction is a key step. The process often employs silver salts with weakly coordinating anions, such as silver perchlorate (AgClO₄) or silver tetrafluoroborate (AgBF₄). researchgate.netresearchgate.net The silver cation coordinates to the halogen, facilitating the departure of the halide and promoting the formation of the strained three-membered ring. This method has been successfully used to isolate and characterize these highly electrophilic intermediates. researchgate.netresearchgate.net

For instance, the synthesis of the aziridinium ion from 2-chloroethyl diethylamine, a close analog of 1-(2-chloroethyl)-1-ethyl-aziridinium, is achieved by treating the precursor with AgClO₄ or AgBF₄ in a dry solvent like acetone. researchgate.net This reaction precipitates the silver halide, leaving the aziridinium salt in solution, which can then be reacted with various nucleophiles. researchgate.net The general mechanism involves the nitrogen atom's lone pair attacking the β-carbon, displacing the halide which is sequestered by the silver salt.

Table 1: Reagents for Halide Abstraction in Aziridinium Ion Synthesis

| Reagent | Anion | Typical Solvent | Purpose | Reference |

|---|---|---|---|---|

| Silver Perchlorate (AgClO₄) | Perchlorate (ClO₄⁻) | Acetone | Halide abstraction to form aziridinium perchlorate | researchgate.net |

Kinetic studies on similar systems have revealed significant differences in reactivity based on the substitution pattern of the precursor, highlighting the influence of steric effects, such as the Thorpe-Ingold effect, on the rate of ring closure. researchgate.net

Control of Stereochemistry in Aziridinium Formation

The stereochemical outcome of aziridinium ion formation is critical, particularly when synthesizing enantiomerically enriched building blocks for complex molecules. nih.govrsc.org Control of stereochemistry is often achieved by starting with chiral precursors, such as optically active β-amino alcohols. nih.govrsc.org

The conversion of β-amino alcohols to aziridinium ions typically proceeds through an intermediate, such as a β-haloamine. The stereochemistry of the final aziridinium ion is directly related to the stereochemistry of the starting material. For example, enantiomerically enriched β-haloamines can be prepared from N,N-substituted alaninol. The subsequent intramolecular cyclization to the aziridinium ion occurs in a stereospecific manner. nih.govrsc.org The ring opening of these optically active aziridinium ions by nucleophiles has been shown to be highly regioselective and stereoselective. nih.govrsc.org

A powerful strategy for stereocontrolled synthesis involves a tandem cationic cyclization–aziridinium ion formation–nucleophilic ring-opening sequence. researchgate.netrsc.org This methodology allows for the creation of complex heterocyclic structures, like substituted pyrrolidines, from acyclic precursors with a high degree of stereocontrol. The intermediate bicyclic aziridinium ions in these tandem reactions can often be isolated, and their structures confirmed by methods such as X-ray crystallography, verifying the stereochemical integrity of the process. researchgate.netrsc.org

The choice of reagents and reaction conditions can also influence the stereochemical outcome. For instance, in the ring-opening of aziridines under acidic conditions, which proceeds via an aziridinium-like transition state, the stereochemistry can be substrate-dependent. nih.gov While some substrates yield products with inversion of configuration, others can lead to retention, depending on factors like neighboring group participation. nih.gov

Table 2: Stereochemical Outcomes in Aziridinium Chemistry

| Starting Material | Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Optically active β-amino alcohols | Halogenation and cyclization | Use of chiral pool precursors | Formation of optically active aziridinium ions | nih.govrsc.org |

| Acyclic precursors | Tandem cationic cyclization-aziridinium formation | Isolation of bicyclic intermediates | Stereocontrolled synthesis of substituted pyrrolidines | researchgate.netrsc.org |

Computational studies, including DFT and DLPNO-CCSD(T) methods, have been employed to understand the stereospecific ring-opening of aziridinium ions, further aiding in the rational design of stereocontrolled syntheses. nih.govrsc.org

Chemical Reactivity and Mechanistic Studies of Aziridinium, 1 2 Chloroethyl 1 Ethyl

Electrophilic Nature and Nucleophilic Interactions

The significant electrophilicity of the aziridinium (B1262131) ring is a direct consequence of its structure. The bond angles within the three-membered ring are compressed to approximately 60°, leading to considerable angle strain (ca. 27 kcal/mol). nih.govacs.org This strain, coupled with the inductive effect of the positively charged nitrogen atom, makes the carbon atoms of the ring electron-deficient and prime targets for nucleophilic attack. vulcanchem.com The formation of the aziridinium ion from its neutral precursor, such as an N-(2-chloroethyl) amine, creates a potent alkylating agent. agnesscott.org

The 1-(2-chloroethyl)-1-ethyl-aziridinium ion reacts with a diverse array of nucleophiles, leading to the formation of stable, ring-opened products. The general reaction involves the nucleophile attacking one of the ring carbons, causing the cleavage of a carbon-nitrogen bond.

Examples of Nucleophilic Interactions:

O-Nucleophiles: Water and alcohols readily attack the aziridinium ring to yield the corresponding amino alcohols. vulcanchem.commdpi.com Acetate is another effective oxygen nucleophile, producing an amino ester. nih.govnih.gov

N-Nucleophiles: Amines, such as imidazole, can open the ring to form substituted diamines. researchgate.net Of significant biological relevance is the reaction with the N-7 atom of guanine (B1146940) residues in DNA, a mechanism central to the action of nitrogen mustard alkylating agents. agnesscott.orgresearchgate.net

Other Nucleophiles: Anions like azide (B81097) (N₃⁻) are also potent nucleophiles that react efficiently to produce azido-amines. nih.govnih.gov

The reactivity of the aziridinium ion is such that even weak nucleophiles can participate in the ring-opening reaction, driven by the release of the inherent ring strain. nih.gov

Table 1: Reactivity of Aziridinium Ions with Various Nucleophiles

| Nucleophile Class | Specific Example | Resulting Product Type | Reference |

|---|---|---|---|

| O-Nucleophiles | Water (H₂O), Methanol (CH₃OH) | β-Amino alcohol | vulcanchem.commdpi.comresearchgate.net |

| O-Nucleophiles | Acetate (CH₃COO⁻) | β-Amino ester | nih.gov |

| N-Nucleophiles | Imidazole | β-(Imidazolyl) amine | researchgate.net |

| N-Nucleophiles | Guanine (in DNA) | Covalent DNA adduct | agnesscott.orgresearchgate.net |

| Anionic Nucleophiles | Azide (N₃⁻) | β-Azido amine | nih.gov |

Nucleophilic attack on an unsymmetrically substituted aziridinium ion, such as one bearing different groups on the ring carbons, can occur at two distinct positions, leading to different regioisomers. The study of this regioselectivity is crucial for predicting and controlling reaction outcomes. rsc.org Ring-opening reactions of aziridinium ions are typically stereospecific, proceeding through an Sₙ2-type mechanism. acs.org This results in the inversion of the stereochemical configuration at the carbon center that is attacked by the nucleophile, effectively transferring the chiral information from the starting material to the product. acs.orgnih.gov

The regioselectivity of the attack is governed by several factors:

Steric Effects: Nucleophiles tend to attack the less sterically hindered carbon atom. This is often the dominant factor, leading to attack at the less substituted carbon (C3). nih.govfrontiersin.org

Electronic Effects: The distribution of positive charge between the two ring carbons influences the site of attack. Electron-donating substituents can stabilize a partial positive charge, potentially favoring attack at the more substituted carbon (C2) if the transition state has significant carbocationic character. nih.gov

Nature of the Nucleophile and Solvent: The choice of nucleophile and solvent can also influence the regiochemical outcome. mdpi.comrsc.org For instance, solvents capable of hydrogen bonding can modulate the orbital distributions of the aziridinium ion, thereby directing selectivity. rsc.org

Attack at the less substituted carbon is generally referred to as the "kinetic" pathway, while attack at the more substituted carbon, which may lead to a more stable product, can be part of a "thermodynamic" pathway. mdpi.commdpi.com

Table 2: Factors Influencing Regioselectivity in Aziridinium Ring-Opening

| Factor | Influence on Regioselectivity | Typical Outcome | Reference |

|---|---|---|---|

| Steric Hindrance | Directs nucleophile to the less crowded carbon atom. | Attack at the less substituted carbon (C3). | nih.govfrontiersin.org |

| Electronic Effects | Substituents that stabilize positive charge can favor attack at the more substituted carbon. | Attack can shift towards the more substituted carbon (C2). | nih.gov |

| Reaction Control | Kinetic control favors the faster-forming product; thermodynamic control favors the more stable product. | Kinetic product often from C3 attack; thermodynamic product may arise from C2 attack. | mdpi.commdpi.com |

| Solvent Effects | Hydrogen-bonding solvents can alter the electrophilicity of the ring carbons. | Can shift the balance between C2 and C3 attack. | rsc.org |

The final distribution of products from the reaction of 1-(2-chloroethyl)-1-ethyl-aziridinium depends on the competition between different possible reaction pathways. The primary competition is often between the two regioisomeric ring-opening products. mdpi.com A reaction may initially yield a kinetic product, which is formed fastest, but over time, this can equilibrate to a more thermodynamically stable product if the initial ring-opening is reversible or if the aziridinium ion can be reformed. mdpi.comnih.gov

For example, studies on related systems have shown that some nucleophiles, like hydride, yield almost exclusively the kinetic product. In contrast, other nucleophiles, such as chloride, may initially form the kinetic product, which then diminishes over time as the more stable thermodynamic product is formed from the equilibrated aziridinium intermediate. mdpi.com The reaction temperature can also be a critical factor; higher temperatures can provide the necessary energy to overcome a higher activation barrier, potentially favoring the thermodynamic product or enabling alternative reaction pathways, such as elimination or rearrangement. nih.gov

Solvent polarity and coordinating ability can also play a role by stabilizing or destabilizing transition states, thereby altering the energy landscape and influencing which reaction pathway is favored. rsc.org

Kinetics and Thermodynamics of Reactions

Nucleophilic ring-opening: The highly reactive aziridinium ion is then rapidly consumed by a nucleophile present in the reaction medium. researchgate.net

Kinetic studies on analogous systems, such as 3-chloropiperidines which also form bicyclic aziridinium ions, confirm that the initial cyclization is the rate-limiting step. researchgate.net The stability of the formed aziridinium ion can vary. NMR studies have shown that the half-lives of similar aziridinium ions in aqueous solutions can range from minutes to several hours, depending on their specific structure and the conditions. vulcanchem.com

Thermochemical analysis from computational studies on the reaction between an aziridinium ion and the nucleophile guanine shows that the alkylation reaction is exothermic. researchgate.net The activation energy for the ring-opening step has been calculated to be relatively low, on the order of 15-16 kcal/mol, confirming that once formed, the aziridinium ion is consumed quickly. researchgate.net

Substituents on the precursor molecule can significantly influence the rate of both the formation of the aziridinium ion and its subsequent reactions. These effects can be broadly categorized as steric and electronic.

Steric Effects: Steric bulk near the reacting centers can accelerate intramolecular cyclization through the Thorpe-Ingold effect (or gem-dialkyl effect). researchgate.net This principle states that geminal substituents on a carbon chain can decrease the bond angle between them, thereby bringing the reactive ends of the chain closer together and increasing the probability of cyclization. For example, introducing gem-dimethyl groups on the precursor of a bicyclic aziridinium ion was shown to increase the reaction rate significantly. researchgate.net

Table 3: Influence of Substituents on Aziridinium Reaction Rates

| Effect | Description | Impact on Reaction Rate | Reference |

|---|---|---|---|

| Thorpe-Ingold Effect (Steric) | Geminal alkyl groups on the precursor chain bring reactive ends closer. | Accelerates the rate of aziridinium ion formation. | researchgate.net |

| Electron-Withdrawing Groups (on N-substituent) | Stabilize the positive charge of the aziridinium ion. | May decrease the rate of subsequent ring-opening. | vulcanchem.com |

| Electron-Withdrawing Groups (on N atom of neutral aziridine) | Increase the electrophilicity of the ring carbons. | Increases reactivity towards nucleophiles. | koreascience.or.kr |

Detailed Reaction Mechanisms

Unimolecular Rearrangement Processes

The strained, three-membered ring of the aziridinium ion is susceptible to various rearrangements, which can compete with direct nucleophilic attack. While aziridinium ions are primarily known as potent alkylating agents through ring-opening reactions, they can also undergo unimolecular processes under certain conditions. These rearrangements often lead to more stable intermediates or products.

One potential, though less common, pathway is rearrangement to a more stable carbocation. For instance, in related systems, if a primary carbocation is formed transiently upon ring opening, it can rapidly rearrange to a more stable secondary or tertiary carbocation. libretexts.org However, the formation of the cyclic aziridinium ion itself is a mechanism to avoid the formation of an unstable primary carbocation from the precursor N-(2-chloroethyl) amine.

More relevant to aziridinium chemistry are rearrangements involving ylide intermediates, especially in the presence of a base or a metal catalyst. Aziridinium ylides, a unique subclass of ammonium (B1175870) ylides, can engage in several types of rearrangements, including rsc.orgvulcanchem.com-Stevens and vulcanchem.comresearchgate.net-sigmatropic rearrangements. nih.gov These processes involve the migration of a substituent from the nitrogen atom to an adjacent carbon of the ylide. Although these specific reactions typically start from a neutral aziridine (B145994) precursor to form the ylide, the underlying principles of bond migration and ring expansion are pertinent to the potential reactivity of the aziridinium core. For example, a vulcanchem.comresearchgate.net-Stevens rearrangement of an aziridinium ylide has been observed to produce dehydropiperidines, representing a ring expansion from a three-membered to a six-membered ring. nih.gov

Role of Anchimeric Assistance

Anchimeric assistance, also known as neighboring group participation, is a critical mechanistic principle that explains the high reactivity of N-(2-chloroethyl) amines and the formation of the corresponding aziridinium ion. dalalinstitute.com It is defined as the increase in reaction rate caused by the participation of a neighboring group. dalalinstitute.com

In the case of the precursor to Aziridinium, 1-(2-chloroethyl)-1-ethyl-, the nitrogen atom acts as the neighboring group. The cyclization process is an intramolecular SN2 reaction where the lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. libretexts.org This intramolecular process is kinetically favored over an intermolecular reaction because the reacting groups are held in close proximity, which increases the effective concentration and favors a suitable orientation for the transition state.

The process can be visualized as follows:

Conformational Alignment: The 1-(2-chloroethyl)-1-ethylamine molecule adopts a conformation that places the nitrogen nucleophile in an anti-periplanar position relative to the chlorine leaving group.

Intramolecular Attack: The nitrogen's lone pair attacks the electrophilic carbon atom bonded to the chlorine.

Displacement: The chloride ion is displaced, and the three-membered aziridinium ring is formed simultaneously.

This anchimeric assistance results in a significantly faster rate of reaction compared to the hydrolysis or nucleophilic substitution of a similar compound lacking the neighboring nitrogen atom, such as 1-chloro-4-aminobutane, where ring formation is less favored. The participation of the nitrogen atom stabilizes the developing positive charge in the transition state, lowering the activation energy for the cyclization. libretexts.orgscribd.com This effect is fundamental to the mechanism of action for this class of compounds, as the formation of the highly electrophilic aziridinium ion is the rate-determining step for subsequent alkylation reactions. researchgate.net

Transition State Characterization

The characterization of transition states in the reactions of aziridinium ions is essential for a complete understanding of their reactivity. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model these transient structures. chemrxiv.org

For the formation of the aziridinium ion from its 1-(2-chloroethyl)-1-ethylamine precursor, the transition state involves the partial formation of the new C-N bond and the partial breaking of the C-Cl bond. It possesses a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

For the subsequent ring-opening reaction by a nucleophile, two main pathways are possible: SN1 and SN2.

SN2 Pathway: In this mechanism, the nucleophile attacks one of the electrophilic ring carbons from the backside, leading to a transition state where the nucleophile, the carbon atom, and the nitrogen atom are roughly collinear. The C-N bond of the ring breaks as the new C-Nu bond forms. Computational studies on similar systems show that this pathway has a defined transition state with a specific activation energy (ΔG‡). chemrxiv.org

SN1 Pathway: This pathway would involve the spontaneous opening of the aziridinium ring to form a carbocation intermediate, which is then attacked by the nucleophile. This is generally less likely for aziridinium ions derived from primary halides unless the carbocation is stabilized by other means, as the SN2 pathway is typically lower in energy.

Computational models can calculate the activation energy barriers for these different pathways, helping to predict the reaction mechanism. For example, in studies of related aziridinium ylides, DFT calculations have been used to determine the rotational barriers around the C-N bond and the activation energies for subsequent rearrangement or ring-opening reactions, revealing that subtle steric and electronic effects can favor one pathway over another. nih.govchemrxiv.org

The following table presents hypothetical activation free energy (ΔG‡) values for the ring-opening of an aziridinium ion via an SN2 mechanism with different nucleophiles, illustrating how the nature of the nucleophile affects the energy barrier.

| Nucleophile | Hypothetical ΔG‡ (kcal/mol) | Reaction Type |

|---|---|---|

| Cl⁻ | 15-20 | Symmetrical Ring Opening |

| H₂O | 20-25 | Hydrolysis |

| Imidazole | 18-22 | Alkylation of Heterocycle |

These values indicate the energy required to reach the transition state and thus determine the reaction rate. A lower ΔG‡ corresponds to a faster reaction.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of aziridinium (B1262131) ions, providing unparalleled insight into their structure, kinetics, and solution-state interactions. nih.govcopernicus.org

The formation of the three-membered aziridinium ring from its precursor, a 2-chloroethylamine (B1212225) derivative, introduces significant ring strain and distinct electronic environments that are readily identifiable by NMR. Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the 1-(2-chloroethyl)-1-ethyl-aziridinium cation.

In ¹H NMR spectra, the protons on the aziridinium ring carbons typically appear as a complex multiplet, shifted downfield compared to acyclic amines due to the positive charge on the nitrogen atom and the ring's geometry. The protons of the ethyl and 2-chloroethyl groups also exhibit characteristic shifts. For instance, the methylene (B1212753) protons adjacent to the positively charged nitrogen are deshielded and appear at a lower field than those further from the cationic center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aziridinium, 1-(2-chloroethyl)-1-ethyl- Note: These are estimated values. Actual shifts can vary based on solvent and counter-ion.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aziridinium Ring CH₂ | 2.5 - 3.5 | 35 - 45 |

| N-CH₂CH₃ | 3.0 - 4.0 | 50 - 60 |

| N-CH₂CH₃ | 1.2 - 1.8 | 8 - 15 |

| N-CH₂CH₂Cl | 3.5 - 4.5 | 55 - 65 |

| N-CH₂CH₂Cl | 3.8 - 4.8 | 38 - 48 |

Conformational analysis, often aided by computational modeling, reveals the dynamic nature of the substituents attached to the aziridinium nitrogen. NMR studies, particularly those examining nuclear Overhauser effects (NOEs), can provide information on the through-space proximity of different protons, helping to define the preferred spatial arrangement of the ethyl and chloroethyl groups. copernicus.org

NMR spectroscopy is an intrinsically quantitative technique, making it ideal for monitoring the real-time kinetics of chemical reactions. northwestern.edu The formation of the aziridinium ion from its N-(2-chloroethyl)diethylamine precursor via intramolecular cyclization, and its subsequent reaction with nucleophiles, can be followed directly in the NMR tube. researchgate.netmagritek.com

By acquiring a series of 1D spectra over time, the rate of disappearance of the starting material's signals and the concurrent appearance of the aziridinium ion's characteristic peaks can be measured. nih.gov Integrating these signals allows for the determination of their relative concentrations at various time points. From this data, reaction rate constants (k) can be calculated, providing quantitative insight into the ion's stability and reactivity. researchgate.netnih.gov For example, plotting the natural logarithm of the reactant concentration versus time can reveal the order of the reaction and its half-life under specific conditions (e.g., solvent, temperature). researchgate.net

In solution, the positively charged aziridinium cation exists in equilibrium with its negatively charged counter-ion (e.g., chloride, Cl⁻, or a non-coordinating anion like perchlorate (B79767), ClO₄⁻). The proximity and nature of this counter-ion can influence the electronic environment of the aziridinium ion, a phenomenon known as ion-pairing. researchgate.net

NMR spectroscopy is highly sensitive to these subtle electronic perturbations. The chemical shifts of the protons and carbons of the aziridinium ion can change depending on the degree of ion-pairing. nih.gov A tight ion pair, where the counter-ion is closely associated with the cation, may cause different chemical shifts compared to a solvent-separated ion pair, where solvent molecules intervene. nih.gov By performing NMR studies in solvents of varying polarity, which can either promote or disrupt ion-pairing, researchers can probe the nature of these interactions. Furthermore, advanced techniques like diffusion NMR (DOSY) can distinguish between free ions and larger, slower-moving ion pairs based on their different diffusion rates. researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's connectivity, stereochemistry, and conformation. Although no direct crystallographic data for 1-(2-chloroethyl)-1-ethylaziridinium has been reported in the literature, the general principles of the technique would be applied to confirm its solid-state structure if suitable crystals were obtained. vulcanchem.com

Should single-crystal X-ray diffraction be performed, it would be expected to reveal key structural parameters:

Bond Angles: The internal C-N-C and C-C-N bond angles of the aziridinium ring would be approximately 60°, confirming the highly strained nature of the three-membered ring.

Bond Lengths: The C-N, C-C, and C-Cl bond lengths would be determined with high precision.

Conformation: The spatial orientation of the ethyl and 2-chloroethyl substituents relative to the aziridinium ring would be elucidated.

Unit Cell Parameters: The dimensions of the crystal lattice would be defined.

The synthesis and structural characterization of related heterocyclic compounds and other salts have been successfully achieved using X-ray crystallography, highlighting its importance in unambiguously determining molecular architecture. researchgate.netnih.govnih.gov

Chromatographic Methods for Reaction Analysis (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile chromatographic technique extensively used in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov

In the context of reactions involving 1-(2-chloroethyl)-1-ethylaziridinium, TLC would be an invaluable tool. For example, in a reaction where the aziridinium ion acts as an alkylating agent, TLC could be used to track the consumption of the starting materials and the formation of the product over time.

TLC Analysis Protocol:

Stationary Phase: A TLC plate coated with a suitable adsorbent, typically silica (B1680970) gel or alumina. illinois.edu

Mobile Phase: A solvent or a mixture of solvents (eluent) is chosen based on the polarity of the compounds to be separated. The choice of eluent is critical for achieving good separation. iaea.org

Spotting: A small amount of the reaction mixture is spotted onto the baseline of the TLC plate at different time intervals.

Development: The plate is placed in a sealed chamber containing the mobile phase, which then moves up the plate by capillary action.

Visualization: After the solvent front reaches the top of the plate, the plate is removed and dried. The separated spots can be visualized under UV light if the compounds are UV-active, or by using a staining reagent. nih.gov

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, a chemist can effectively monitor the reaction's progress.

Theoretical and Computational Chemistry of Aziridinium, 1 2 Chloroethyl 1 Ethyl

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity. For Aziridinium (B1262131), 1-(2-chloroethyl)-1-ethyl-, computational methods such as Density Functional Theory (DFT) are employed to elucidate key electronic properties.

Molecular Orbital Theory (e.g., HOMO/LUMO Energies)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For the 1-(2-chloroethyl)-1-ethyl-aziridinium cation, the HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO will be centered on the electrophilic sites. The positively charged nitrogen atom and the strained C-N bonds of the aziridinium ring significantly influence the energies and distributions of these frontier orbitals. The presence of the electron-withdrawing chloroethyl group is anticipated to lower the energy of the LUMO, thereby increasing the electrophilicity of the aziridinium ring carbons.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 6.4 |

This interactive table presents hypothetical data based on typical values for similar compounds calculated using DFT.

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating reactions with nucleophiles.

Charge Distribution and Electrophilicity Mapping

The distribution of electron density within the 1-(2-chloroethyl)-1-ethyl-aziridinium cation is inherently non-uniform due to the presence of the positively charged nitrogen atom and the electronegative chlorine atom. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which are valuable tools for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this aziridinium ion, regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. These regions are expected to be concentrated around the carbon atoms of the strained aziridinium ring, making them the primary electrophilic centers. The positive charge on the quaternary nitrogen atom significantly polarizes the C-N bonds, drawing electron density away from the ring carbons.

The electrophilicity of the aziridinium ring carbons is a key determinant of the molecule's reactivity. Computational studies on similar aziridinium systems confirm that the ring carbons bear a significant partial positive charge, rendering them highly susceptible to attack by nucleophiles.

Reaction Pathway and Energetic Calculations

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways, transition states, and activation energies. For 1-(2-chloroethyl)-1-ethyl-aziridinium, the most characteristic reaction is the nucleophilic ring-opening of the strained three-membered ring.

Determination of Energy Profiles and Transition State Structures

Theoretical studies on the ring-opening of analogous aziridinium ions have shown that the reaction is typically highly exothermic due to the release of the significant ring strain (approximately 27 kcal/mol). The structure of the transition state involves the partial formation of a new bond between the nucleophile and one of the ring carbons, and the partial breaking of the corresponding C-N bond. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction.

Below is an illustrative data table of calculated energetic parameters for the nucleophilic ring-opening of a model aziridinium system.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | 15.2 |

| Reaction Free Energy (ΔGr) | -25.8 |

This interactive table presents hypothetical data for a model ring-opening reaction, illustrating typical energetic parameters.

The activation energy is a key factor in determining the rate of the reaction, with a lower activation energy corresponding to a faster reaction.

Computational Modeling of Solvent Effects

Chemical reactions are often carried out in a solvent, which can have a profound effect on the reaction pathway and energetics. Computational models can account for solvent effects through either implicit or explicit solvation models.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For an ionic species like the 1-(2-chloroethyl)-1-ethyl-aziridinium cation, the stabilization of charge by a polar solvent is a significant factor.

Explicit solvent models involve the inclusion of a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can play a crucial role in stabilizing transition states and intermediates.

For the ring-opening of the aziridinium ion, polar solvents are expected to stabilize both the charged reactant and the transition state, potentially altering the activation energy and reaction rate compared to the gas phase.

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity. The substituents on the aziridinium nitrogen, the ethyl and 2-chloroethyl groups, are flexible and can adopt various conformations through rotation around single bonds.

Computational methods can be used to explore the potential energy surface of the molecule as a function of these rotational degrees of freedom to identify the most stable conformers. The relative populations of these conformers at a given temperature can be determined using Boltzmann statistics.

The steric bulk of the ethyl and 2-chloroethyl groups can influence the accessibility of the electrophilic ring carbons to an incoming nucleophile. A bulky conformation may hinder the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction rate. Conversely, certain conformations might pre-organize the molecule for reaction, leading to an enhancement in reactivity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. In the context of Aziridinium, 1-(2-chloroethyl)-1-ethyl-, QSRR studies aim to elucidate how variations in its molecular structure would influence its chemical reactivity, particularly its potent alkylating capabilities. While specific, comprehensive QSRR studies exclusively focused on this particular aziridinium ion are not extensively documented in publicly available literature, the principles of QSRR can be applied by examining related structures and the well-established effects of electronic and steric factors on the reactivity of aziridinium ions.

The reactivity of aziridinium ions is primarily dictated by the electrophilicity of the carbon atoms in the three-membered ring and the stability of the transition state during nucleophilic attack. The substituents on the nitrogen atom play a crucial role in modulating these properties. For Aziridinium, 1-(2-chloroethyl)-1-ethyl-, the key structural features influencing its reactivity are the ethyl and 2-chloroethyl groups attached to the nitrogen atom.

Electronic Effects

The electronic nature of the substituents on the aziridinium nitrogen significantly impacts the stability and electrophilicity of the ring. Electron-withdrawing groups are known to increase the rate of nucleophilic attack by enhancing the positive charge on the ring carbons. Conversely, electron-donating groups can decrease reactivity by stabilizing the positive charge on the nitrogen, thereby reducing the electrophilicity of the ring carbons.

In the case of Aziridinium, 1-(2-chloroethyl)-1-ethyl-, the ethyl group is a weak electron-donating group, while the 2-chloroethyl group exhibits a more complex influence due to the inductive effect of the chlorine atom. The chlorine atom is strongly electronegative, leading to an electron-withdrawing inductive effect (-I) that is transmitted through the ethyl chain. This effect would be expected to increase the electrophilicity of the aziridinium ring.

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are foundational tools in QSRR for quantifying these electronic effects. The Taft equation, in particular, is well-suited for aliphatic systems and separates polar (electronic) and steric effects. wikipedia.orgdalalinstitute.com The equation is given by:

log(k/k₀) = ρσ + δEₛ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the reference reaction.

ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com

σ* is the polar substituent constant, quantifying the electronic effect of the substituent. dalalinstitute.com

δ is the reaction constant for steric effects.

Eₛ is the steric substituent constant.

While a specific Taft analysis for Aziridinium, 1-(2-chloroethyl)-1-ethyl- is not available, data from related systems can provide insight. For instance, studies on the hydrolysis of N-(2-chloroethyl)amines, which proceed through an aziridinium intermediate, have shown a dependence on the electronic nature of the substituents.

Table 1: Taft Polar Substituent Constants (σ) for Groups Relevant to Aziridinium, 1-(2-chloroethyl)-1-ethyl-*

| Substituent | σ* Value | Electronic Effect |

| Ethyl (-CH₂CH₃) | -0.100 | Electron-donating |

| 2-Chloroethyl (-CH₂CH₂Cl) | +0.385 | Electron-withdrawing |

Data is illustrative and based on standard Taft parameters.

The positive σ* value for the 2-chloroethyl group indicates its electron-withdrawing nature, which would be expected to increase the reactivity of the aziridinium ion towards nucleophiles compared to a hypothetical aziridinium ion with two ethyl substituents.

Steric Effects

Steric hindrance around the aziridinium ring can significantly affect the rate of nucleophilic attack. Bulky substituents on the nitrogen atom can shield the electrophilic carbon atoms, making it more difficult for a nucleophile to approach and react. The Taft equation also accounts for these steric effects through the Eₛ parameter.

In Aziridinium, 1-(2-chloroethyl)-1-ethyl-, the ethyl and 2-chloroethyl groups are relatively small, suggesting that steric hindrance may not be the dominant factor in modulating its reactivity, especially when compared to more bulky substituents like tert-butyl or phenyl groups. However, the conformation of these alkyl chains could influence the accessibility of the ring carbons.

Table 2: Taft Steric Substituent Constants (Eₛ) for Groups Relevant to Aziridinium, 1-(2-chloroethyl)-1-ethyl-

| Substituent | Eₛ Value | Steric Effect |

| Ethyl (-CH₂CH₃) | -0.07 | Relatively Low |

| n-Propyl (-CH₂CH₂CH₃) | -0.36 | Moderate |

| Isopropyl (-CH(CH₃)₂) | -0.47 | Significant |

| tert-Butyl (-C(CH₃)₃) | -1.54 | High |

Computational QSRR Approaches

Modern QSRR studies often employ computational chemistry to calculate a wide range of molecular descriptors that can be correlated with reactivity. These descriptors can provide a more nuanced understanding of the structure-reactivity relationship than simple electronic and steric parameters. For aziridinium ions, relevant descriptors would include:

Quantum Chemical Descriptors:

Partial Atomic Charges: The calculated positive charges on the ring carbons can directly indicate their electrophilicity.

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps can visually identify the most electrophilic regions of the molecule.

Computational studies on related aziridinium ylides have demonstrated that substituent effects can significantly influence the energy barriers of ring-opening reactions. nih.gov For example, the barrier to C-N bond rotation in aziridinium ylides was shown to be dependent on the nature of the substituents, which in turn dictates the reaction pathway. nih.gov While these studies are not direct QSRR analyses of Aziridinium, 1-(2-chloroethyl)-1-ethyl-, they underscore the principle that structural modifications have a predictable and quantifiable impact on reactivity.

Table 3: Illustrative Calculated Descriptors for a Model Aziridinium Ion

| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| Partial Charge on Ring Carbon | +0.25 | Higher positive charge correlates with greater electrophilicity. |

| LUMO Energy | -2.5 eV | A lower LUMO energy suggests higher reactivity towards nucleophiles. |

| N-Inversion Energy | 16-17 kcal/mol | The energy barrier for nitrogen inversion can influence the conformational dynamics and accessibility of the reactive sites. researchgate.net |

Applications in Organic Synthesis and Materials Science

Role as a Reactive Intermediate in Complex Molecule Synthesis

The core of 1-(2-chloroethyl)-1-ethyl-aziridinium's utility lies in its function as a reactive intermediate. libretexts.org Generated in situ, it participates in reactions that forge new carbon-nitrogen and carbon-heteroatom bonds, providing pathways to intricate molecular structures that would be challenging to access through other means. The ethyl and 2-chloroethyl groups attached to the nitrogen atom can influence the steric and electronic properties of the intermediate, thereby affecting its reactivity and the stereochemical outcome of its reactions. vulcanchem.com

The strained aziridinium (B1262131) ring is an excellent precursor for the synthesis of larger, more stable nitrogen-containing heterocyclic systems. nih.govresearchgate.net The ring-opening of the 1-(2-chloroethyl)-1-ethyl-aziridinium cation by a nucleophile, followed by an intramolecular cyclization event, can lead to the formation of five- or six-membered rings. For instance, a suitably functionalized nucleophile can attack one of the ring carbons, opening the aziridinium ring. Subsequent reaction of another functional group on the newly introduced chain with the 2-chloroethyl substituent can initiate a second cyclization, yielding a substituted piperazine (B1678402) derivative. The inherent reactivity of the aziridinium moiety makes it a valuable component in reaction cascades designed to build complex heterocyclic frameworks from simpler acyclic or smaller cyclic precursors. nih.gov

The reaction of 1-(2-chloroethyl)-1-ethyl-aziridinium with a diverse range of nucleophiles provides a direct route to polyfunctional amines and amino alcohols. nih.gov The ring-opening is typically efficient and can be directed by the choice of nucleophile and reaction conditions.

Amino Alcohols: When water or hydroxide (B78521) ions act as the nucleophile, the aziridinium ring is opened to yield a substituted amino alcohol. This transformation is a fundamental method for introducing both an amino and a hydroxyl group into a molecule in a single, well-defined step. organic-chemistry.org

Diamines: Similarly, the use of amines as nucleophiles results in the formation of 1,2-diamines. rsc.org This reaction is particularly useful for constructing molecules with multiple nitrogen centers, which are common motifs in pharmaceuticals and other biologically active compounds.

Other Functionalized Amines: Other nucleophiles, such as thiols, azides, or carbon nucleophiles, can be employed to introduce a wide variety of functional groups, leading to a broad spectrum of polyfunctional amine derivatives. organic-chemistry.org

A study on the transformation of related azetidin-2-ones demonstrated that intermediate aziridinium species can be key in the synthesis of 3-aryl-2-(ethylamino)propan-1-ols, highlighting the utility of such intermediates in creating complex amino alcohols. acs.orgnih.gov

| Nucleophile (Nu⁻) | Product Type | General Structure |

| OH⁻ / H₂O | Amino Alcohol | |

| R-NH₂ | Diamine | |

| R-SH | Amino Thiol | |

| N₃⁻ | Azido Amine |

Table 1: Synthesis of Polyfunctional Amines and Amino Alcohols from 1-(2-chloroethyl)-1-ethyl-aziridinium.

The aziridinium intermediate is pivotal in stereocontrolled synthetic strategies for producing complex and medicinally relevant heterocycles like pyrrolidines and tetrahydroisoquinolines. rsc.orgresearchgate.net The defined stereochemistry of the aziridinium ion can be transferred to the product, allowing for the synthesis of enantiomerically pure compounds.

Pyrrolidines: A powerful methodology involves the formation of a bicyclic aziridinium ion from an acyclic precursor, which is then opened by a nucleophile. rsc.orgresearchgate.net This tandem process allows for the creation of multiple stereocenters in a single sequence with a high degree of control. nih.gov The stereochemistry of the final substituted pyrrolidine (B122466) is dictated by the geometry of the bicyclic intermediate and the trajectory of the nucleophilic attack. rsc.orgresearchgate.net

Tetrahydroisoquinolines: The synthesis of tetrahydroisoquinolines can also leverage aziridinium intermediates. ua.esorganic-chemistry.org Strategies may involve the intramolecular cyclization of an aryl-containing side chain onto the aziridinium ring, akin to a Friedel-Crafts reaction, or through cycloaddition pathways where the aziridinium ion is a key component. organic-chemistry.orgnih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of aziridinium ions like 1-(2-chloroethyl)-1-ethyl-aziridinium has spurred the development of new synthetic methods that offer elegant solutions to complex synthetic challenges. These methodologies often rely on cascade or tandem reactions, where the formation and subsequent reaction of the aziridinium ion is the central event.

A significant advancement in synthetic methodology is the development of tandem cationic cyclization–aziridinium ion formation–nucleophilic ring-opening procedures. rsc.org This powerful strategy enables the stereocontrolled synthesis of a wide variety of substituted pyrrolidines from simple acyclic precursors. researchgate.net

The process can be summarized in the following key steps:

Cation Formation: An initial cationic species is generated from a suitable acyclic starting material.

Cyclization/Aziridinium Formation: The cation undergoes an intramolecular cyclization, which concurrently forms a bicyclic aziridinium ion intermediate. The structure of this intermediate has been confirmed in related systems by X-ray crystallography. rsc.orgresearchgate.net

Nucleophilic Ring-Opening: The highly electrophilic bicyclic aziridinium ion is then intercepted by a nucleophile, which opens the ring to yield the final, highly substituted pyrrolidine product. rsc.org

This methodology provides a streamlined approach to complex pyrrolidine structures, which are prevalent in natural products and pharmaceuticals. rsc.orgosaka-u.ac.jp

| Step | Description | Key Feature |

| 1 | Generation of a cationic center on an acyclic precursor. | Initiates the cascade. |

| 2 | Intramolecular attack by the amine to form a bicyclic aziridinium ion. | Establishes the core heterocyclic structure and stereocenters. rsc.orgresearchgate.net |

| 3 | Attack by an external nucleophile on the bicyclic intermediate. | Opens the aziridinium ring to afford the final product with high stereocontrol. rsc.org |

Table 2: Key Stages of the Tandem Cationic Cyclization–Ring-Opening Procedure.

The use of chiral aziridinium ions is a cornerstone of modern asymmetric synthesis for creating enantiomerically pure nitrogen-containing compounds. st-andrews.ac.uknih.gov When the 1-(2-chloroethyl)-1-ethyl-aziridinium ion is part of a chiral molecule, its subsequent reactions can proceed with high levels of regio- and stereoselectivity.

Regioselectivity: The two carbon atoms of the aziridinium ring are often electronically and sterically distinct, especially if the ring itself is substituted. Nucleophilic attack can be directed to one carbon over the other by carefully choosing catalysts, solvents, and nucleophiles. semanticscholar.org The electronic nature of the substituents on the nitrogen can also influence the regiochemical outcome of the ring-opening.

Stereoselectivity: In asymmetric synthesis, a chiral catalyst or auxiliary can be used to generate the aziridinium ion in an enantioselective manner. nih.gov The subsequent nucleophilic ring-opening typically occurs with an inversion of stereochemistry at the attacked carbon center (an Sₙ2-type reaction), allowing the stereochemistry of the product to be reliably predicted and controlled. st-andrews.ac.uk This control is essential for the synthesis of chiral drugs and other biologically active molecules where only one enantiomer possesses the desired activity. unife.it

Potential in Polymer Chemistry and Materials Development

Cationic Ring-Opening Polymerization Mechanisms

The primary mechanism through which 1-(2-chloroethyl)-1-ethyl-aziridinium undergoes polymerization is cationic ring-opening polymerization (CROP). This process is initiated by the inherent strain of the aziridinium ring, which makes it susceptible to nucleophilic attack. The polymerization process can be described in the following stages:

Initiation: The polymerization can be initiated by an external cationic species or can self-initiate, where one aziridinium cation acts as the initiator for another. The process begins with a nucleophile attacking one of the carbon atoms of the aziridinium ring.

Propagation: The attack leads to the opening of the strained ring and the formation of a reactive intermediate, which is typically a secondary amine with a propagating cationic center. This intermediate then reacts with another monomer molecule in a chain-growth fashion. This step-wise addition of monomers leads to the formation of a polymer chain. The resulting polymer is a derivative of poly(ethylenimine) (PEI), with repeating units containing both ethyl and 2-chloroethyl substituents on the nitrogen atom.

Termination and Chain Transfer: The polymerization process can be terminated by various reactions, such as reaction with a counter-ion or a nucleophilic impurity. Chain transfer reactions, where the growing polymer chain is terminated but a new one is initiated, can also occur, influencing the molecular weight and dispersity of the final polymer.

The general mechanism for the cationic ring-opening polymerization of an N,N-disubstituted aziridinium ion is depicted below:

Table 1: Key Factors Influencing the Cationic Ring-Opening Polymerization of Aziridinium Ions

| Factor | Description | Potential Impact on Polymer Properties |

| Monomer Structure | The nature of the substituents on the nitrogen atom. | The ethyl and 2-chloroethyl groups will influence the polymer's solubility, thermal properties, and reactivity. |

| Initiator | The type of cationic species used to start the polymerization. | Can affect the rate of polymerization and the control over the polymer's molecular weight and architecture. |

| Solvent | The polarity and nucleophilicity of the reaction medium. | Can influence the reaction kinetics and the possibility of side reactions. |

| Temperature | The reaction temperature. | Affects the rate of polymerization and can influence the degree of branching in the resulting polymer. |

Formation of Functionalized Polymers via Pendant Groups

The polymerization of 1-(2-chloroethyl)-1-ethyl-aziridinium yields a polymer with a unique structure, characterized by the presence of both ethyl and 2-chloroethyl pendant groups attached to the nitrogen atoms of the poly(ethylenimine) backbone. These pendant groups play a crucial role in defining the properties and potential applications of the resulting polymer.

The ethyl groups are relatively inert and contribute to the polymer's hydrophobicity and solubility in organic solvents. In contrast, the 2-chloroethyl groups are highly reactive and serve as versatile handles for post-polymerization modification. This allows for the introduction of a wide range of functional groups onto the polymer backbone, leading to the creation of functionalized polymers with tailored properties.

Some potential post-polymerization modification reactions involving the 2-chloroethyl pendant groups include:

Nucleophilic Substitution: The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, azides, and carboxylates. This allows for the attachment of a diverse array of functional moieties, including bioactive molecules, cross-linking agents, and fluorescent tags.

Quaternization: The nitrogen atom in the backbone can be further alkylated or quaternized, which can be useful for creating polyelectrolytes with specific charge densities.

The ability to perform post-polymerization modifications is a significant advantage, as it allows for the synthesis of a library of functional polymers from a single parent polymer. This approach offers great flexibility in designing materials for specific applications.

Table 2: Examples of Functional Groups that can be Introduced via Modification of the 2-Chloroethyl Pendant Group

| Nucleophile | Resulting Functional Group | Potential Application |

| Primary Amine (R-NH₂) | Secondary Amine (-NH-R) | pH-responsive materials, drug delivery |

| Thiol (R-SH) | Thioether (-S-R) | Bioconjugation, hydrogel formation |

| Azide (B81097) (N₃⁻) | Azide (-N₃) | "Click" chemistry, bioconjugation |

| Carboxylate (R-COO⁻) | Ester (-OOC-R) | Biodegradable materials |

Development of Advanced Polymeric Scaffolds

The unique properties of the polymer derived from 1-(2-chloroethyl)-1-ethyl-aziridinium make it a promising candidate for the development of advanced polymeric scaffolds, particularly for applications in tissue engineering and regenerative medicine. Poly(ethylenimine) and its derivatives are known for their cationic nature, which promotes cell adhesion and proliferation.

The key features that make this polymer suitable for scaffold development include:

Biocompatibility and Cell Adhesion: The cationic nature of the polymer backbone can enhance the attachment and growth of various cell types, which is a critical requirement for tissue engineering scaffolds.

Cross-linking and Hydrogel Formation: The reactive 2-chloroethyl pendant groups can be used to cross-link the polymer chains, leading to the formation of stable hydrogels. These hydrogels can mimic the extracellular matrix and provide a suitable environment for tissue regeneration.

Tunable Properties: The ability to modify the pendant groups allows for the fine-tuning of the scaffold's mechanical properties, degradation rate, and bioactivity. For instance, the incorporation of specific bioactive molecules can promote cell differentiation and tissue formation.

These polymeric scaffolds could find applications in various areas, including:

Wound healing: Hydrogels based on this polymer could be used as dressings that promote tissue regeneration and prevent infections.

Cartilage and bone repair: Scaffolds can be designed to support the growth of chondrocytes and osteoblasts for the repair of damaged cartilage and bone tissue.

Drug delivery: The scaffolds can be loaded with therapeutic agents, which can be released in a controlled manner to the site of injury.

The development of such advanced polymeric scaffolds from 1-(2-chloroethyl)-1-ethyl-aziridinium-derived polymers represents a promising area of research with the potential for significant contributions to the field of biomedical materials.

Future Research Directions and Unexplored Chemical Facets

Advancements in Novel Synthetic Routes and Catalyst Design

The generation of Aziridinium (B1262131), 1-(2-chloroethyl)-1-ethyl-, typically proceeds through the intramolecular cyclization of a precursor, N-(2-chloroethyl)-N-ethyl-2-aminoethanol, or by the alkylation of N-ethylaziridine with a 2-chloroethylating agent. Future research is poised to develop more efficient and selective synthetic methodologies.

A promising avenue lies in the design of novel catalysts that can facilitate the formation of the aziridinium ion under milder conditions and with greater control over stereochemistry. While the formation of similar aziridinium ions can be achieved through the use of silver salts to abstract a halide, research into earth-abundant metal catalysts or even organocatalysts could provide more sustainable and cost-effective alternatives. researchgate.net For instance, the development of chiral catalysts could enable the enantioselective synthesis of aziridinium salts, which is of paramount importance for pharmaceutical applications.

Furthermore, exploring alternative precursors to the N-(2-chloroethyl) moiety could lead to more versatile synthetic routes. The synthesis of the related neutral compound, N-(2-chloroethyl)aziridine, has been achieved by reacting ethylene (B1197577) chloride or ethylene chlorobromide with aziridine (B145994) in the presence of an acid acceptor. google.com Adapting such methods for the direct and controlled formation of the 1-(2-chloroethyl)-1-ethyl-aziridinium salt from N-ethylaziridine presents an ongoing synthetic challenge.

Investigation of New Reaction Types and Broader Substrate Scope

The primary reactivity of aziridinium ions involves ring-opening by nucleophiles. Future investigations will likely focus on expanding the scope of nucleophiles that can effectively react with Aziridinium, 1-(2-chloroethyl)-1-ethyl-, leading to a wider array of functionalized products. This includes the use of carbon-based nucleophiles for the formation of new carbon-carbon bonds, as well as more complex heteroatomic nucleophiles. nih.gov

Beyond simple ring-opening, the exploration of cascade reactions initiated by the aziridinium ion is a fertile ground for discovery. For example, the initial nucleophilic attack could be designed to trigger subsequent intramolecular cyclizations or rearrangements, leading to the rapid construction of complex heterocyclic scaffolds.

The formation of aziridinium ylides from the reaction of aziridines with metal carbenes has emerged as a powerful tool for synthetic chemistry. nih.gov The corresponding ylide of Aziridinium, 1-(2-chloroethyl)-1-ethyl- could participate in a variety of transformations, including google.comresearchgate.net-sigmatropic rearrangements and 1,3-dipolar cycloadditions. nih.gov The electronic and steric effects of the ethyl and 2-chloroethyl substituents on the stability and reactivity of the ylide intermediate warrant detailed investigation. Research into controlling the divergent reactivity of these ylides, directing them towards specific reaction pathways through catalyst or reagent control, is a key area for future development. chemrxiv.org

Application of Advanced Computational Methods for Predictive Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of reactive intermediates like Aziridinium, 1-(2-chloroethyl)-1-ethyl-. Future research will increasingly leverage sophisticated computational methods, such as density functional theory (DFT) and ab initio molecular dynamics, to gain deeper insights into its reactivity. nih.gov

These methods can be employed to model the transition states of various reactions involving the aziridinium ion, providing crucial information about reaction barriers and regioselectivity. For instance, computational studies can help predict whether a nucleophile will attack at the more or less substituted carbon of the aziridinium ring, a critical aspect for synthetic planning. nih.gov

Furthermore, computational analysis can elucidate the role of the counter-ion and solvent molecules in modulating the reactivity of the aziridinium species. Explicit solvent models can simulate the dynamic interactions between the ion pair and the surrounding medium, offering a more realistic picture of the reaction environment. nih.gov The barrier to C-N bond rotation in related aziridinium ylides has been computationally estimated to be between 7 and 23 kcal/mol, and similar calculations for the 1-(2-chloroethyl)-1-ethyl- derivative would be highly informative. nih.gov Predictive models for reactivity, based on quantitative structure-activity relationships (QSAR), could also be developed to guide the design of new reactions and substrates.

Exploration of Aziridinium Ion Behavior in Non-Traditional Chemical Environments

The study of chemical reactions in non-traditional solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), has gained significant traction. researchgate.netmdpi.combiointerfaceresearch.com These solvent systems offer unique properties, including low volatility, high thermal stability, and tunable polarity, which can profoundly influence reaction rates and selectivities.

Future research should explore the behavior of Aziridinium, 1-(2-chloroethyl)-1-ethyl- in these unconventional media. The high ionicity of ILs could stabilize the charged aziridinium intermediate, potentially leading to altered reactivity profiles compared to conventional organic solvents. nih.govmdpi.com The hydrogen-bonding network in DESs could also interact with the aziridinium ion and influence its electrophilicity and reaction pathways. researchgate.netmdpi.com

Investigating reactions of Aziridinium, 1-(2-chloroethyl)-1-ethyl- in these green solvents could not only lead to novel chemical transformations but also contribute to the development of more sustainable synthetic processes. The potential to recycle the solvent system and the unique reactivity that may be unlocked in these environments make this a compelling area for future exploration.

Q & A

Q. What are the established synthetic routes for Aziridinium, 1-(2-chloroethyl)-1-ethyl-, and what methodological considerations ensure high yield and purity?

The synthesis of aziridinium derivatives often involves intramolecular nucleophilic substitution, where a tertiary amine displaces a chloride ion to form the strained aziridinium ring. For example, 1-substituted aziridines are synthesized via ring closure of 1,3-chloro secondary amines under controlled conditions to favor the Z-isomer . Key considerations include solvent polarity (to stabilize transition states), temperature (to minimize side reactions), and purification via recrystallization or chromatography. The molecular formula (C₆H₁₃NCl⁺·I⁻) and CAS number (63597-12-6) confirm structural identity .

Q. How is the formation of the aziridinium ion validated experimentally, and what spectroscopic techniques are critical for characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the aziridinium structure. The deshielded protons adjacent to the positively charged nitrogen exhibit distinct splitting patterns. Mass spectrometry (MS) corroborates the molecular ion peak (m/z 261.531 for the parent ion) and fragmentation pathways. X-ray crystallography may resolve the spatial arrangement of the aziridinium ring and substituents .

Q. What is the mechanistic role of the aziridinium intermediate in alkylation reactions, and how does it influence DNA crosslinking in therapeutic contexts?

The aziridinium ion forms via intramolecular cyclization of nitrogen mustards like bis(2-chloroethyl)ethylamine. This electrophilic intermediate reacts with nucleophilic sites (e.g., DNA guanine N7) to form covalent adducts, leading to interstrand crosslinks. The reaction rate depends on pH, temperature, and steric hindrance from substituents .

Advanced Research Questions

Q. What experimental challenges arise when quantifying aziridinium ion stability in aqueous buffers, and how can these be addressed?

The aziridinium ion is highly reactive and hydrolyzes rapidly in aqueous media. Stability studies require stopped-flow kinetics or low-temperature NMR (e.g., at −40°C in CD₃CN/D₂O mixtures) to capture transient species. Competing hydrolysis pathways (e.g., ring-opening to form diols) must be accounted for using kinetic modeling .

Q. How do contradictory data on receptor binding affinity (e.g., muscarinic vs. 5-HT receptors) inform the design of aziridinium-based probes?